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Compound of Interest

Compound Name: GSK-3 Inhibitor II

CAS No.: 478482-75-6

Cat. No.: B1663020 Get Quote

Executive Summary
GSK-3 Inhibitor II (2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole) represents a critical

tool in metabolic research, specifically for dissecting the insulin signaling cascade and

glycogen metabolism. Unlike non-specific lithium salts or broad-spectrum kinase inhibitors,

GSK-3 Inhibitor II offers isoform-selective potency for GSK-3

(IC

= 390 nM) with minimal activity against GSK-3

.

This guide details the application of GSK-3 Inhibitor II in studying Type 2 Diabetes (T2D) and

insulin resistance. It moves beyond basic descriptions to provide a self-validating experimental

framework, addressing the compound's specific solubility challenges and its mechanistic role in

"inhibiting the inhibitor" to restore metabolic homeostasis.

Molecular Profile & Technical Specifications[1][2][3]
[4]
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Researchers must distinguish this compound from similarly named reagents. "GSK-3 Inhibitor
II" (Roman numeral) refers to the Oxadiazole derivative.[1]

Feature Specification

IUPAC Name
2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-

oxadiazole

Common Aliases TIBPO; Tip-oxadiazole

CAS Number 478482-75-6

Molecular Weight 395.22 g/mol

Target

Glycogen Synthase Kinase-3

(GSK-3

)

Potency (IC

)

390 nM (GSK-3

); >100

M (GSK-3

)

Cell Permeability High (Cell-permeable)

CRITICAL TECHNICAL NOTE: Do not confuse this with "GSK-3

Inhibitor 2" (Arabic numeral), which often refers to an acylaminopyridine (CAS

1702428-31-6) with different kinetics. Always verify the CAS number (478482-75-6)

before procurement.

Solubility & Reconstitution

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1663020?utm_src=pdf-body
https://www.benchchem.com/product/b1663020?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB2201711.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK-3 Inhibitor II is highly hydrophobic. Improper reconstitution is the primary cause of

experimental failure (precipitation in media).

Primary Solvent: DMSO (Dimethyl sulfoxide).

Solubility Limit: ~3 mg/mL in DMSO; ~10 mg/mL in DMF.[2]

Aqueous Solubility: Negligible (< 0.1 mg/mL in PBS).

Storage: Stock solutions (10 mM in DMSO) are stable at -20°C for 3 months. Avoid freeze-

thaw cycles.

Mechanistic Action: The "Double Negative"
Regulation
In metabolic disorders, GSK-3

is often aberrantly overactive, contributing to insulin resistance.[3] GSK-3

is a constitutively active kinase that phosphorylates Glycogen Synthase (GS), thereby
inactivating it.

The Therapeutic Logic:

Normal State: Insulin

Akt

Phosphorylates GSK-3

(Ser9)

GSK-3

Inactivation

GS Active

Glycogen Synthesis.

Diabetic State: Insulin resistance prevents Akt activation
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GSK-3

remains active

GS Inactivated

Hyperglycemia.

Inhibitor II Intervention: Directly binds GSK-3

Prevents GS phosphorylation

Restores Glycogen Synthesis (independent of upstream insulin signaling).

Visualization: The Signaling Cascade
The following diagram illustrates the precise intervention point of GSK-3 Inhibitor II within the

insulin signaling pathway.
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Caption: GSK-3 Inhibitor II bypasses insulin resistance by directly blocking GSK-3

, restoring Glycogen Synthase activity.
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Experimental Framework: In Vitro Validation
To validate the metabolic efficacy of GSK-3 Inhibitor II, a Glucose Uptake Assay in insulin-

resistant models (e.g., HepG2 hepatocytes or L6 myotubes) is the gold standard.

Protocol: Glucose Uptake in HepG2 Cells
Objective: Measure the ability of GSK-3 Inhibitor II to stimulate glucose uptake in the absence

of effective insulin signaling.

Reagents:

HepG2 cells (ATCC HB-8065).

Differentiation Media: DMEM + 10% FBS.

Starvation Media: Serum-free DMEM (low glucose).

Tracer: 2-NBDG (Fluorescent glucose analog) or [3H]-2-Deoxyglucose.

GSK-3 Inhibitor II Stock: 10 mM in DMSO.[1]

Step-by-Step Methodology:

Seeding: Plate HepG2 cells in 96-well black plates (clear bottom) at

cells/well. Culture for 24h.

Induction of Insulin Resistance (Optional but Recommended): Treat cells with Palmitate

(0.25 mM) or High Glucose (30 mM) for 24h to mimic T2D conditions.

Serum Starvation: Wash cells 2x with PBS. Incubate in Starvation Media for 3-4 hours.

Drug Treatment:

Control: DMSO (0.1% final concentration).

Positive Control: Insulin (100 nM).
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Experimental: GSK-3 Inhibitor II (Dose curve: 100 nM, 500 nM, 1

M, 5

M).

Note: Pre-incubate with inhibitor for 30-60 minutes before adding tracer.

Uptake Phase: Add 2-NBDG (100

M final) to all wells. Incubate for 30 minutes at 37°C.

Termination: Wash cells 3x with ice-cold PBS to stop uptake.

Readout: Measure fluorescence (Ex/Em: 465/540 nm) on a microplate reader.

Molecular Validation (Western Blot)
Mere glucose uptake is insufficient; you must prove the mechanism.

Target:Phospho-Glycogen Synthase (Ser641).

Expected Result: GSK-3 Inhibitor II treatment should decrease p-GS (Ser641) levels

(indicating activation of GS), inversely correlating with glucose uptake.

Secondary Target:

-Catenin (Total). GSK-3 inhibition prevents

-catenin degradation, causing its accumulation.[4] This serves as a positive control for GSK-
3

blockade.

Experimental Framework: In Vivo Considerations
Using GSK-3 Inhibitor II in animal models (e.g., ob/ob mice) requires strict attention to

pharmacokinetics due to its lipophilicity.

Formulation for Injection
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Water/PBS formulation will fail. Use a co-solvent system.[5]

Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (or Water).

Preparation: Dissolve Inhibitor II in DMSO first. Add PEG-400 and vortex. Slowly add Saline

while vortexing.

Route: Intraperitoneal (IP) injection.

Typical Dose: 2 - 10 mg/kg body weight.

Workflow Visualization
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Caption: Standardized workflow for validating GSK-3 Inhibitor II activity in metabolic assays.
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Issue Probable Cause Corrective Action

Precipitation in Media
Rapid addition of DMSO stock

to aqueous media.

Dilute stock in a small volume

of intermediate solvent or add

dropwise while vortexing

media. Keep final DMSO <

0.1%.

No Effect on Glucose Uptake
Insufficient incubation time or

high basal glucose.

Ensure cells are

serum/glucose-starved for at

least 3 hours. Use Krebs-

Ringer Phosphate Buffer

(KRP) instead of media for the

uptake phase.

Cell Toxicity
Off-target effects or DMSO

toxicity.

Perform an MTT assay. If

toxicity is observed >10

M, reduce concentration. The

specific window is typically 0.5

- 5

M.

High Background (Western) Non-specific antibody binding.

Use phospho-specific

antibodies verified for the

specific Ser641 site on

Glycogen Synthase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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